1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride is a complex organic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride involves several steps. One common method includes the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates. The reaction proceeds through the formation of α-iminoesters, which then undergo further transformations to yield the desired quinazoline derivative . Industrial production methods often involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride can be compared with other quinazoline derivatives such as:
- 4-(4-Methylphenoxy)phenylquinazoline
- 4-Phenoxyphenylquinazoline
- 4-Tert-butylphenylquinazoline These compounds share similar structural features but differ in their biological activities and therapeutic potentials. The unique tert-butylphenyl group in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
1-[3-[[2-(4-tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O.ClH/c1-17(30)19-8-7-9-21(16-19)27-25-22-10-5-6-11-23(22)28-24(29-25)18-12-14-20(15-13-18)26(2,3)4;/h5-16H,1-4H3,(H,27,28,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPSUIBADGMYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.